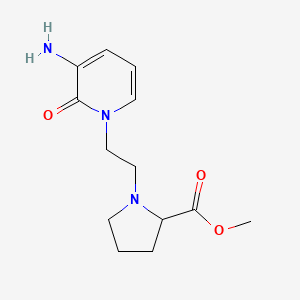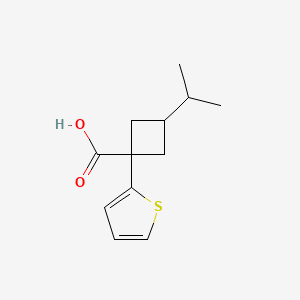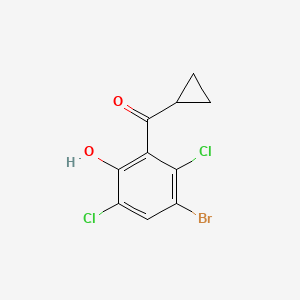
4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol is a chemical compound with the molecular formula C₁₀H₇BrCl₂O₂ and a molecular weight of 309.97 g/mol . It is characterized by the presence of bromine, chlorine, and cyclopropane groups attached to a phenol ring. This compound is primarily used for research purposes and has various applications in scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and coupling reactions can be scaled up for industrial purposes if needed.
化学反应分析
Types of Reactions
4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized to form quinones, while reduction reactions can modify the cyclopropane ring.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation can produce quinones.
科学研究应用
4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.
相似化合物的比较
Similar Compounds
4-Bromo-2,6-dichloroaniline: Similar in structure but lacks the cyclopropane and carbonyl groups.
4-Bromo-2,6-dichloroanisole: Similar but contains a methoxy group instead of a phenol group.
2-Bromo-4-chloroacetophenone: Contains a bromine and chlorine but has an acetophenone group instead of a cyclopropanecarbonyl group.
属性
分子式 |
C10H7BrCl2O2 |
|---|---|
分子量 |
309.97 g/mol |
IUPAC 名称 |
(3-bromo-2,5-dichloro-6-hydroxyphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C10H7BrCl2O2/c11-5-3-6(12)10(15)7(8(5)13)9(14)4-1-2-4/h3-4,15H,1-2H2 |
InChI 键 |
HZCSIEOGPNMQCV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)C2=C(C(=CC(=C2Cl)Br)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


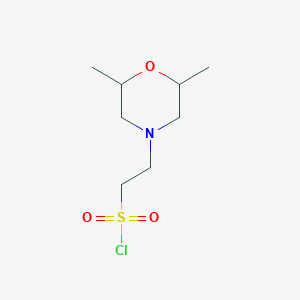
![5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13324430.png)
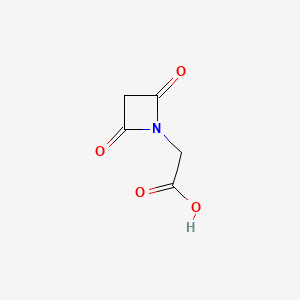
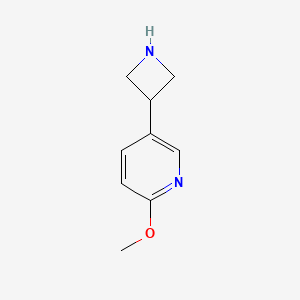
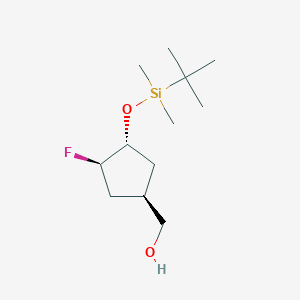
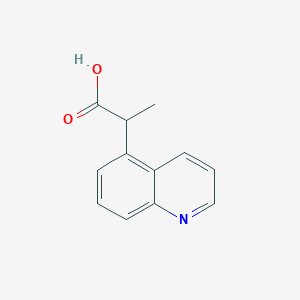
![4-Methoxy-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13324459.png)

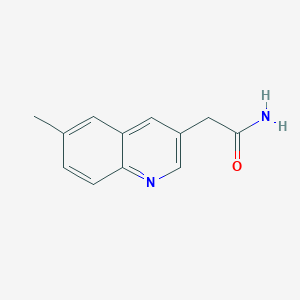
![Ethyl (S)-4-amino-6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13324476.png)
![4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol](/img/structure/B13324482.png)
